![molecular formula C13H12N2OS B2408406 (Z)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxoimidazolidin-4-one CAS No. 503065-65-4](/img/structure/B2408406.png)
(Z)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxoimidazolidin-4-one
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Overview
Description
The description of a chemical compound includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as Lewis structure, line-angle structure, or 3D structure .
Synthesis Analysis
Synthesis analysis involves understanding the methods and reactions used to synthesize the compound. This often involves retrosynthetic analysis, which is a technique for planning organic syntheses by transforming a target molecule into simpler precursor structures .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves understanding the reactions that the compound can undergo. This can include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
Physical properties include characteristics such as melting point, boiling point, and solubility. Chemical properties refer to a substance’s reactivity, i.e., how it reacts with other substances .Scientific Research Applications
Dehydrogenation and Selectivity Studies
The compound has been studied under microwave and flash vacuum pyrolysis conditions. It underwent thermal dehydrogenation to afford a product with a high predominance of the Z-isomer over the E-isomer. Density Functional Theory (DFT) and Natural Bond Orbital (NBO) calculations explored the dehydrogenation mechanism and selectivity (Pepino et al., 2012).
Synthesis and Biological Evaluation
Novel derivatives of the compound were synthesized and biologically evaluated. The structural and pharmacophore analyses were based on known inhibitors, and the derivatives exhibited potent cytotoxic activities against various cancer cell lines (Khodair et al., 2021).
Complex Formation for Treating Hyperthyroidism
The compound's derivatives can make complexes with iodine, which is significant for treating hyperthyroidism. DFT was used to optimize the structures and analyze the relative energies, confirming their ability to form effective complexes (Tavakol et al., 2012).
Anticancer and Pharmacological Properties
Studies on derivatives of this compound have shown wide pharmacological properties, including anticancer activities. Molecular docking studies were conducted to assess binding interactions, and future in vitro and in vivo anticancer activities are planned (Vanitha et al., 2021).
Antimicrobial Activity
The compound's derivatives have been synthesized and evaluated for in vitro antimicrobial activity, showing potential in this area (Shaker et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-9(7-10-5-3-2-4-6-10)8-11-12(16)15-13(17)14-11/h2-8H,1H3,(H2,14,15,16,17)/b9-7+,11-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQKJTOYYQZONP-BGZVTZOUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)NC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)NC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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